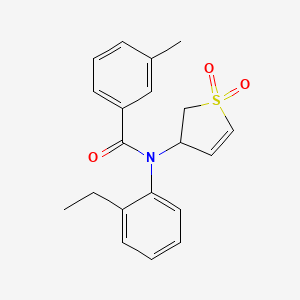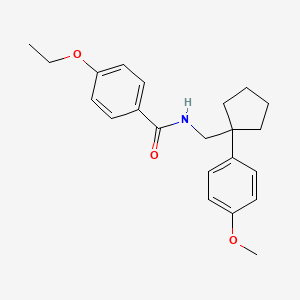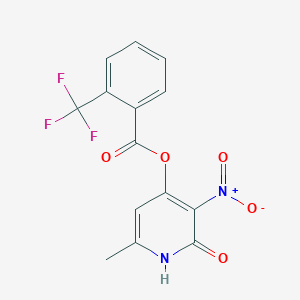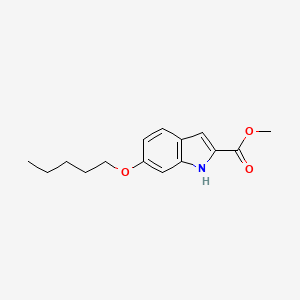
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as DTT-205 and has shown promising results in various studies.
作用機序
The mechanism of action of DTT-205 is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer cell growth, and viral replication. DTT-205 has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
DTT-205 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. DTT-205 has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells. In addition, DTT-205 has been found to inhibit the replication of the influenza virus, which can prevent the spread of the virus.
実験室実験の利点と制限
One of the advantages of using DTT-205 in lab experiments is that it has shown promising results in various studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a potential therapeutic agent. However, one of the limitations of using DTT-205 in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand how DTT-205 works.
将来の方向性
There are several future directions for research on DTT-205. One area of research could focus on understanding the mechanism of action of DTT-205. This could involve studying the enzymes and proteins that DTT-205 inhibits and how this leads to its anti-inflammatory, anti-cancer, and anti-viral properties. Another area of research could focus on developing DTT-205 as a therapeutic agent for various diseases. This could involve conducting clinical trials to test its efficacy and safety in humans. Finally, research could focus on developing new derivatives of DTT-205 that have improved properties, such as increased potency or better bioavailability.
Conclusion
DTT-205 is a chemical compound that has shown potential as a therapeutic agent in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Further research is needed to fully understand its mechanism of action and to develop it as a therapeutic agent for various diseases.
合成法
The synthesis of DTT-205 involves a multi-step process that includes the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This is followed by the reaction of 2-ethylphenylamine with 3-methylbenzoyl chloride to form N-(2-ethylphenyl)-3-methylbenzamide. The final step involves the reaction of N-(2-ethylphenyl)-3-methylbenzamide with sulfur trioxide to form N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide.
科学的研究の応用
DTT-205 has shown potential as a therapeutic agent in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted on mice, DTT-205 was found to inhibit the growth of cancer cells and reduce inflammation. Another study found that DTT-205 was effective in inhibiting the replication of the influenza virus.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-3-16-8-4-5-10-19(16)21(18-11-12-25(23,24)14-18)20(22)17-9-6-7-15(2)13-17/h4-13,18H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXVHLIVZYJRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)

![2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2665454.png)

![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2665462.png)
![1-(3-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2665464.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2665465.png)


